REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][NH2:9])[CH:5]=[CH:6][CH:7]=1.[ClH:10].[N:11]1([C:16]([NH2:18])=[NH:17])[CH:15]=[CH:14][CH:13]=[N:12]1.[CH3:19][CH2:20][N:21]([CH:25]([CH3:27])[CH3:26])[CH:22]([CH3:24])[CH3:23]>CN(C=O)C>[CH3:19][CH2:20][N:21]([CH:25]([CH3:27])[CH3:26])[CH:22]([CH3:24])[CH3:23].[ClH:1].[N:11]1([C:16]([NH2:18])=[NH:17])[CH:15]=[CH:14][CH:13]=[N:12]1.[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][NH2:9])[CH:5]=[CH:6][CH:7]=1.[Cl-:10].[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[CH2:8][NH:9][C:16]([NH2:17])=[NH2+:11] |f:1.2,6.7,9.10|
|
Name
|
Solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 μL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)CN
|
Name
|
|
Quantity
|
400 μL
|
Type
|
reactant
|
Smiles
|
Cl.N1(N=CC=C1)C(=N)N
|
Name
|
|
Quantity
|
80 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(N=CC=C1)C(=N)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)CN
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].ClC=1C=C(CNC(=[NH2+])N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |